molecular formula C9H8BrF B2925335 1-Bromo-4-cyclopropyl-2-fluorobenzene CAS No. 1353854-74-6

1-Bromo-4-cyclopropyl-2-fluorobenzene

Cat. No.: B2925335
CAS No.: 1353854-74-6
M. Wt: 215.065
InChI Key: IWBIPARCILVLTA-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and a fluorine atom

Properties

IUPAC Name

1-bromo-4-cyclopropyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBIPARCILVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353854-74-6
Record name 1-bromo-4-cyclopropyl-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

1-Bromo-4-cyclopropyl-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-cyclopropyl-2-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-4-cyclopropyl-2-fluorobenzene can be compared with other similar compounds such as:

The presence of the cyclopropyl group in this compound adds steric hindrance and unique electronic effects, distinguishing it from other halogenated benzenes and making it valuable for specific synthetic applications.

Biological Activity

1-Bromo-4-cyclopropyl-2-fluorobenzene is an organic compound characterized by the molecular formula C9H8BrF. It features a benzene ring substituted with a bromine atom, a cyclopropyl group, and a fluorine atom. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and material science.

  • Molecular Weight: 215.06 g/mol
  • CAS Number: 1353854-74-6
  • Canonical SMILES: C1CC1C2=CC(=C(C=C2)Br)F

The compound's structure allows it to undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions.

The biological activity of this compound largely stems from its ability to participate in chemical reactions that form reactive intermediates. For instance, during electrophilic aromatic substitution, the formation of benzenonium ions can lead to further reactions with biological targets.

Applications in Medicinal Chemistry

This compound is explored for its potential in synthesizing biologically active compounds. Its unique structure may enhance the pharmacological properties of derivatives developed from it.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine and fluorine substitutions; cyclopropyl groupPotential anticancer and antimicrobial activity
1-Bromo-4-fluorobenzeneLacks cyclopropyl groupLess sterically hindered, potentially more reactive
2-Bromo-4-cyclopropyl-1-fluorobenzeneDifferent substitution patternVaries in reactivity and applications

The presence of the cyclopropyl group in this compound introduces steric hindrance and unique electronic effects that may influence its reactivity compared to other halogenated benzenes.

Synthesis and Research Applications

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, often utilizing bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide. This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.

Future Directions for Research

Further research is warranted to explore the biological activity of this compound more thoroughly. Potential areas include:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.
  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity.
  • Development of Analogues : Synthesizing derivatives to enhance efficacy and reduce toxicity.

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